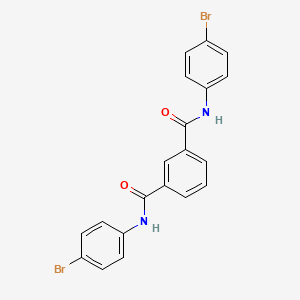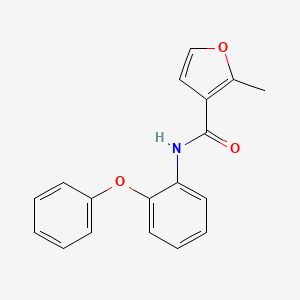
N,N'-bis(4-bromophenyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-bromophenyl)isophthalamide (BBPI) is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields. This compound is a derivative of isophthalic acid and has been synthesized using various methods.
Applications De Recherche Scientifique
N,N'-bis(4-bromophenyl)isophthalamide has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting polymers. In optoelectronics, this compound has been used as a component in luminescent materials. In biomedical research, this compound has been studied for its potential as an anticancer agent.
Mécanisme D'action
The mechanism of action of N,N'-bis(4-bromophenyl)isophthalamide as an anticancer agent is not yet fully understood. However, studies have suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. This compound may also inhibit the growth and proliferation of cancer cells by interfering with DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been found to have no significant effects on body weight, food consumption, or organ weight. However, further studies are needed to determine the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N'-bis(4-bromophenyl)isophthalamide in lab experiments is its high yield and purity. This compound can be synthesized using relatively simple and inexpensive methods, and the resulting compound can be purified using column chromatography. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N,N'-bis(4-bromophenyl)isophthalamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the study of this compound's potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to determine the long-term effects of this compound on human health and its potential as an anticancer agent.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has potential applications in various fields, including organic electronics, optoelectronics, and biomedical research. This compound can be synthesized using various methods, and its mechanism of action as an anticancer agent is not yet fully understood. This compound has low toxicity in vitro and in vivo, and its use in lab experiments has both advantages and limitations. Further studies are needed to determine the long-term effects of this compound on human health and its potential as an anticancer agent.
Méthodes De Synthèse
N,N'-bis(4-bromophenyl)isophthalamide can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with isophthalic acid in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoic acid with isophthalic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting this compound compound can be purified using column chromatography.
Propriétés
IUPAC Name |
1-N,3-N-bis(4-bromophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDFUAVXNOLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![[1'-(2-phenylethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6025363.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![methyl N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]valinate](/img/structure/B6025375.png)
![3-(4-fluorophenyl)-5-methyl-7-(4-methyl-1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6025380.png)
![7-(3-chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6025393.png)
![ethyl 3-{[(4-biphenylylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6025401.png)

![{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6025417.png)

![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![3-({[(4,6-dimethyl-2-pyrimidinyl)methyl]amino}methyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6025427.png)
![2-{[(4-methoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6025441.png)